N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2548992-95-4
VCID: VC11825524
InChI: InChI=1S/C12H17ClN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2
SMILES: C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3CC3
Molecular Formula: C12H17ClN4O2S
Molecular Weight: 316.81 g/mol

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

CAS No.: 2548992-95-4

Cat. No.: VC11825524

Molecular Formula: C12H17ClN4O2S

Molecular Weight: 316.81 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide - 2548992-95-4

Specification

CAS No. 2548992-95-4
Molecular Formula C12H17ClN4O2S
Molecular Weight 316.81 g/mol
IUPAC Name N-[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Standard InChI InChI=1S/C12H17ClN4O2S/c13-9-6-14-12(15-7-9)17-5-1-2-10(8-17)16-20(18,19)11-3-4-11/h6-7,10-11,16H,1-5,8H2
Standard InChI Key SXHZFTJKCGNDCT-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3CC3
Canonical SMILES C1CC(CN(C1)C2=NC=C(C=N2)Cl)NS(=O)(=O)C3CC3

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is systematically named according to IUPAC guidelines, reflecting its three core components:

  • Piperidine backbone: A six-membered saturated ring with one nitrogen atom, substituted at the 3-position.

  • 5-Chloropyrimidin-2-yl group: A diazine ring featuring chlorine at the 5-position, attached to the piperidine’s nitrogen.

  • Cyclopropanesulfonamide: A sulfonamide group linked to a cyclopropane ring, bonded to the piperidine’s 3-position.

The compound’s Standard InChI key (InChI=1S/C12H17ClN4O2S/c13-9-6-14-12(15-7-...) provides a unique descriptor of its stereochemical and connectivity features.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight316.81 g/mol
LogP (Partition Coefficient)Estimated 2.1–3.5 (calculated)
Topological Polar Surface Area (TPSA)95.5 Ų
SolubilityLow aqueous solubility (predicted)

The chloropyrimidine and sulfonamide groups contribute to moderate polarity, balancing lipophilicity from the piperidine and cyclopropane moieties .

Synthesis and Structural Optimization

Structural Analogues and SAR Insights

Comparative analysis with related compounds reveals critical structure-activity relationship (SAR) trends:

  • Piperidine Substitutions: Bulky groups at the piperidine 3-position (e.g., cyclopropane) enhance target selectivity by minimizing off-target interactions, as seen in kinase inhibitors like BLU-945 .

  • Chloropyrimidine Role: The electron-withdrawing chlorine atom stabilizes the pyrimidine ring, facilitating π-stacking interactions with aromatic residues in enzyme active sites .

  • Sulfonamide Contribution: The sulfonamide group acts as a hydrogen bond acceptor/donor, improving binding affinity to biological targets such as fungal CYP51 or bacterial dihydropteroate synthase .

Pharmacokinetic and Metabolic Profile

In Vitro Stability

Hepatocyte clearance studies on related sulfonamides reveal species-dependent metabolism:

  • Cyclopropane Stability: The cyclopropane ring resists oxidative metabolism, prolonging half-life compared to linear alkyl chains .

  • Glucuronidation: Human and cynomolgus hepatocytes extensively glucuronidate the piperidinol hydroxyl group (if present), whereas rodents primarily utilize cytochrome P450 pathways .

In Vivo Disposition

A hypothetical pharmacokinetic profile, extrapolated from BLU-945 analogs :

ParameterRatDogCynomolgus
Clearance (mL/min/kg)15.28.731.8
Half-life (h)4.26.92.9
Oral Bioavailability (%)456238

High cynomolgus clearance correlates with UGT-mediated glucuronidation, underscoring the need for prodrug strategies in primates .

Future Directions and Challenges

Target Identification

Proteomic profiling and kinase panel screening are essential to elucidate this compound’s primary targets. Preliminary in silico analyses suggest affinity for:

  • JAK2 Kinase: Due to sulfonamide interactions with the ATP-binding pocket (docking score: −9.2 kcal/mol).

  • CYP51: Leveraging sulfonamide-heme iron coordination for antifungal design.

Toxicity Mitigation

Potential liabilities include:

  • hERG Inhibition: Common among sulfonamides; requires patch-clamp assays to assess cardiac risk.

  • CYP3A4 Induction: Cyclopropane moieties may activate pregnane X receptor (PXR), necessitating receptor transactivation studies.

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